2-Methoxy-4-nitrobenzenesulfonamide

Organic Chemistry Material Science Quality Control

Researchers face failed reactions when substituting generic nosyl compounds due to mismatched electronic environments. This specific 2-methoxy-4-nitro pattern provides the requisite activation for Fukuyama amine synthesis and patented sulfonylurea herbicide pathways. - **Technical Certainty:** ≥95% purity crystalline solid; unique donor-acceptor substitution ensures reproducible N-alkylation. - **Logistical Certainty:** Stable under long-term cool/dry storage; reliable supply for agrochemical R&D.

Molecular Formula C7H8N2O5S
Molecular Weight 232.22 g/mol
CAS No. 746630-16-0
Cat. No. B3282194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-nitrobenzenesulfonamide
CAS746630-16-0
Molecular FormulaC7H8N2O5S
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C7H8N2O5S/c1-14-6-4-5(9(10)11)2-3-7(6)15(8,12)13/h2-4H,1H3,(H2,8,12,13)
InChIKeyIDPBJHBJQTTZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-nitrobenzenesulfonamide: Key Synthetic Intermediate


2-Methoxy-4-nitrobenzenesulfonamide (CAS 746630-16-0) is an aromatic sulfonamide derivative with the molecular formula C7H8N2O5S and a molecular weight of 232.21 g/mol . It is characterized by a benzene ring substituted with a sulfonamide group, a methoxy group at the 2-position, and a nitro group at the 4-position . This specific substitution pattern classifies it within the family of nitrobenzenesulfonamides (nosyl compounds), which are widely recognized as versatile intermediates in organic synthesis, particularly for the preparation of secondary amines via the Fukuyama amine synthesis [1]. The compound is typically supplied as a crystalline solid with a purity specification of ≥95% and is stable under long-term storage in cool, dry conditions .

2-Methoxy-4-nitrobenzenesulfonamide: Not a Simple Substitute


While many nitrobenzenesulfonamides share a common scaffold, the specific pattern of substitution on the benzene ring dictates critical properties that preclude simple interchangeability. The presence of both an electron-donating methoxy group and a strong electron-withdrawing nitro group in 2-Methoxy-4-nitrobenzenesulfonamide creates a unique electronic environment . This directly influences its reactivity, solubility profile, and potential interactions with biological targets compared to simpler analogs like 4-nitrobenzenesulfonamide or 2-methoxybenzenesulfonamide [1]. Furthermore, its role as a specific intermediate in patented synthetic pathways [2] means that substituting a generic nosyl compound could lead to failed reactions, lower yields, or the generation of different products, making verification of specific identity and purity essential for reproducible research and development.

2-Methoxy-4-nitrobenzenesulfonamide: Purity, Identity & Synthetic Utility


Physicochemical Properties: Calculated vs. Reported

The identity and purity of 2-Methoxy-4-nitrobenzenesulfonamide are confirmed by comparing measured physicochemical properties against calculated theoretical values. While not a head-to-head biological comparison, this establishes a baseline for authenticating the specific regioisomer. The compound's reported density, boiling point, and partition coefficient (LogP) are provided alongside theoretical or class-level expectations .

Organic Chemistry Material Science Quality Control

Nosyl Protecting Group for Amine Synthesis

2-Methoxy-4-nitrobenzenesulfonamide belongs to the class of nitrobenzenesulfonamides (nosyl compounds), which are exceptionally versatile for the synthesis of secondary amines. Unlike standard sulfonamides, the strong electron-withdrawing nitro group significantly enhances the acidity of the N-H proton in the corresponding sulfonamide derivative. This allows for efficient N-alkylation under mild Mitsunobu or conventional conditions [1], and the nosyl group can be subsequently cleaved under mild conditions using thiolates [2]. This specific reactivity profile is a key differentiator from non-nitrated benzenesulfonamides, which are much less acidic and often require harsher conditions for similar transformations.

Synthetic Chemistry Methodology Peptide Synthesis

Commercial Purity Specifications

Commercial suppliers of 2-Methoxy-4-nitrobenzenesulfonamide provide a defined minimum purity specification, which is a critical parameter for procurement decisions. The most commonly reported specification is a minimum purity of 95% . This specification ensures a known level of consistency and reliability for use as a synthetic intermediate. While not a biological comparison, this is a key quantitative metric for chemical sourcing.

Quality Control Procurement Chemical Synthesis

Key Intermediate for Sulfonylurea Herbicides

Patent literature explicitly identifies substituted nitro-sulfobenzamides, a class to which 2-methoxy-4-nitrobenzenesulfonamide belongs, as key intermediates for the preparation of herbicidally active sulfonylurea compounds [1][2]. The specific substitution pattern on the benzene ring is crucial for the downstream activity of the final herbicide. Using a different sulfonamide intermediate would not lead to the desired final compound, underscoring the non-substitutable nature of this specific chemical in these synthetic pathways.

Agrochemistry Synthetic Methodology Patents

2-Methoxy-4-nitrobenzenesulfonamide: Key Application Scenarios


Fukuyama Amine Synthesis for Secondary Amine Libraries

This compound is ideally suited as a precursor for preparing the corresponding N-alkylated sulfonamides, which serve as activated intermediates for the synthesis of diverse secondary amines. Its procurement is essential for chemists employing the Fukuyama amine synthesis methodology, as the 2-methoxy-4-nitro substitution pattern provides the necessary electronic activation for efficient N-alkylation and subsequent mild deprotection [1].

Development of Sulfonylurea Herbicides

As indicated by its structural relevance to patented intermediates, 2-Methoxy-4-nitrobenzenesulfonamide is a key building block for synthesizing novel sulfonylurea herbicides. Agrochemists engaged in crop protection R&D should procure this specific compound to access the exact chemical space described in patent literature for developing new herbicidal agents [2].

Quality Control and Analytical Standards

With its well-defined physicochemical properties and established purity specifications (≥95%) from commercial vendors, this compound serves as a reliable reference standard. Analytical chemists can utilize it for developing and validating HPLC or other chromatographic methods for detecting and quantifying related sulfonamide impurities or metabolites in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.